3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-
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Overview
Description
3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which consists of a benzene ring fused to a pyrrole ring, with additional phenyl and phenylmethyl groups attached. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole structure. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. This process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be recycled also enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Studied for its role in biological processes and as a potential bioactive molecule.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can act as an inhibitor of certain enzymes involved in inflammation and cancer cell proliferation. The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3H-Indol-2-amine, N-phenyl-3-(phenylimino)-: Similar structure but with an imino group instead of a phenylmethyl group.
2-Phenyl-1H-indole-3-amine: Lacks the phenylmethyl group, making it less complex.
Uniqueness
3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- is unique due to its additional phenylmethyl group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61352-08-7 |
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Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-benzyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C21H18N2/c22-20-21(17-11-5-2-6-12-17,15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-20/h1-14H,15H2,(H2,22,23) |
InChI Key |
LOCQHDVMRXOGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=C2N)C4=CC=CC=C4 |
Origin of Product |
United States |
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